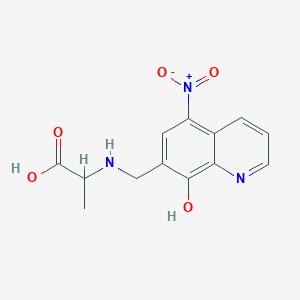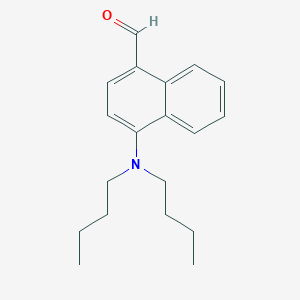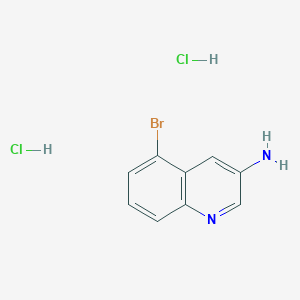
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy group at position 8 and a nitro group at position 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 8-hydroxyquinoline to introduce the nitro group at position 5. This is followed by the alkylation of the resulting 5-nitro-8-hydroxyquinoline with a suitable alkylating agent to introduce the methyl group at position 7. The final step involves the reaction of the intermediate with an amino acid derivative, such as alanine, under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a quinoline-8-one derivative.
Reduction: Formation of 2-(((8-Hydroxy-5-aminoquinolin-7-yl)methyl)amino)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the quinoline moiety.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions due to the presence of the hydroxy and amino groups, which can disrupt metal-dependent biological processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar chelating properties but lacking the nitro and amino acid moieties.
5-Nitro-8-hydroxyquinoline: Similar structure but without the amino acid moiety, used as an antimicrobial agent.
Quinoline-8-carboxylic acid: Contains a carboxylic acid group but lacks the nitro and amino substituents.
Uniqueness
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid is unique due to the combination of the quinoline ring system with the hydroxy, nitro, and amino acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
84677-20-3 |
|---|---|
分子式 |
C13H13N3O5 |
分子量 |
291.26 g/mol |
IUPAC 名称 |
2-[(8-hydroxy-5-nitroquinolin-7-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(13(18)19)15-6-8-5-10(16(20)21)9-3-2-4-14-11(9)12(8)17/h2-5,7,15,17H,6H2,1H3,(H,18,19) |
InChI 键 |
WFKCGOXPFCDCKV-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)NCC1=CC(=C2C=CC=NC2=C1O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)



![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)



![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)




